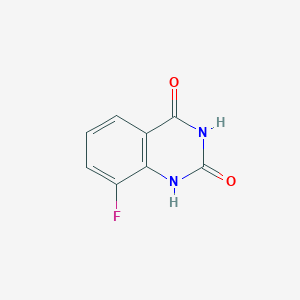

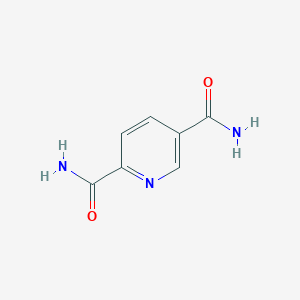

Pyridine-2,5-dicarboxamide

Übersicht

Beschreibung

Pyridine-2,5-dicarboxamide is a derivative of pyridine, which is a nitrogen-bearing heterocycle . It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ . Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .

Synthesis Analysis

The synthesis of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides is achieved through a condensation reaction of the appropriate acyl chlorides and aromatic amides . The successful syntheses were confirmed with NMR spectroscopy .

Molecular Structure Analysis

The crystal structures of seven compounds; two pyridine and five furan derivatives were solved . Based on the crystallographic studies, supramolecular features of the crystals under investigation were indicated .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridine-2,6- and furan-2,5-dicarboxamides include a condensation reaction of the appropriate acyl chlorides and aromatic amides .

Physical And Chemical Properties Analysis

Pyridine-2,5-dicarboxamide reveals numerous chemical properties and biological activities. This makes them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

- Pyridine-based compounds, including Pyridine-2,5-dicarboxamide, have significant clinical diversity and are used in the field of medicinal chemistry research .

- They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .

- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

2. Synthesis of Pharmacologically Active Compounds

- Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .

- They are an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .

- The exploitation of multiple binding sites of the pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds makes it possible for the design of various functional materials .

3. Cancer Treatment

- Some pyridine-dicarboxamide derivatives have shown potency against cancer cells .

- For example, the compound 3l (substituted p -trifluoromethylphenyl and chloropyridine) showed good potency (IC 50 = 6 ± 0.78 µM) against HCT-116 colorectal cancer cells and exhibited high efficacy against HuH-7 liver cancer cells (IC 50 = 4.5 ± 0.3 µM) .

4. Coordination Chemistry

- Scaffolds based on a pyridine-2,6-dicarboxamide fragment have noteworthy roles in coordination chemistry .

- They are used in the stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, and catalytic organic transformations .

5. Sensing and Recognition Applications

- Pyridine-2,6-dicarboxamide based scaffolds are also used in sensing and recognition applications .

- They are used in the design of various functional materials , such as sensors .

6. Material Science

- Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .

- They are used in the design of various functional materials , such as coordination sites , structural and functional models of proteins , derivatives with catalytic and biological activities , derivatives with antibacterial activities , etc.

7. Precursor for Synthesizing Pharmaceuticals and Agrochemicals

- Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- It is a key solvent and reagent .

- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

8. Chelating Ligand

- Pyridine-2,6-dicarboxamide is a chelating ligand for metal cations (Cu, Co, Fe, Ni, Pd), small anions (halides, phosphates and acetates), as well as small not-charged molecules (for example, urea) .

9. Study of Intramolecular Hydrogen Bonding

Safety And Hazards

Zukünftige Richtungen

Pyridine-2,5-dicarboxamide and its derivatives have numerous chemical properties and biological activities, making them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Eigenschaften

IUPAC Name |

pyridine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIAZUKOBVWTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430741 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,5-dicarboxamide | |

CAS RN |

4663-96-1 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.